2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide
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Overview
Description
The compound is a thieno[3,2-d]pyrimidin derivative. Thieno[3,2-d]pyrimidin derivatives are a class of organic compounds that contain a thiophene ring fused to a pyrimidine ring . These compounds have been studied for their diverse applications, including their potential biological activities such as antituberculosis, antitumor, antifungal, antibacterial, and human 5-HT5A receptor binding inhibition .
Scientific Research Applications
Crystal Structure Analysis
Crystal structures of related compounds demonstrate a folded conformation about the methylene C atom of the thioacetamide bridge, indicating potential for unique intermolecular interactions and stability in crystal form. This suggests applications in materials science for designing compounds with specific physical properties (Subasri et al., 2016).
Quantum Chemical Insights
Studies provide quantum chemical insights into molecular structure, highlighting the compound's potential for antiviral applications. This includes detailed analysis of vibrational assignments, intermolecular interactions, and docking studies against SARS-CoV-2 protein, suggesting its role in developing antiviral agents (Mary et al., 2020).
Heterocyclic Synthesis
Research on the synthesis of thienopyridines and other fused derivatives reveals the compound's utility in creating a variety of heterocyclic compounds. This has implications for pharmaceutical development, where such structures are foundational for creating new drugs (Harb et al., 2006).
Antitumor Activity
The synthesis and evaluation of related thieno[3,2-d]pyrimidine derivatives for antitumor activity provide insights into the compound's potential as a chemotherapeutic agent. Some derivatives show potent anticancer activity against human cancer cell lines, suggesting a pathway for developing new cancer treatments (Hafez & El-Gazzar, 2017).
Antifolate Inhibitors
Research into nonclassical antifolate inhibitors of thymidylate synthase, with potential as antitumor and antibacterial agents, underscores the compound's relevance in drug development for cancer and infectious diseases. The ability to inhibit key enzymes suggests its utility in targeted therapies (Gangjee et al., 1996).
Imaging Studies
The synthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET indicates applications in neurology and oncology. This research contributes to better understanding and diagnosing various brain disorders and cancers (Dollé et al., 2008).
Antimicrobial Activity
The synthesis of novel sulfonamide derivatives and their evaluation for antimicrobial activity showcase the compound's role in developing new antibiotics. This is crucial in the fight against drug-resistant bacterial infections (Ghorab et al., 2015).
Mechanism of Action
properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chloro-5-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2S2/c1-2-3-7-23-17(25)16-13(6-8-26-16)22-18(23)27-10-15(24)21-14-9-11(20)4-5-12(14)19/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRGZWJJQMYOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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